

Chirality and Biological Activity of Penconazole Enantiomers: A Technical Guide

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Compound of Interest

Compound Name: Penconazole

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Abstract

Penconazole, a triazole fungicide, is a chiral molecule existing as two enantiomers: R-(+)-**penconazole** and S-(-)-**penconazole**. While commercially available as a racemic mixture, a growing body of evidence demonstrates significant enantioselectivity in its biological activity, including fungicidal efficacy, toxicity to non-target organisms, and environmental fate. This guide provides a comprehensive overview of the current scientific understanding of **penconazole**'s chirality, detailing the differential activities of its enantiomers and the experimental methodologies used for their analysis. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of the core concepts.

Introduction to Chirality in Pesticides

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.^[1] In the pharmaceutical and agrochemical industries, the chirality of a molecule can have profound implications for its biological activity.^[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.^[1] For chiral pesticides like **penconazole**, one enantiomer may exhibit the desired pesticidal activity, while the other may be less active, inactive, or even contribute to off-target toxicity.^{[2][3]} Therefore, studying the properties of individual enantiomers is crucial for developing more effective and safer agrochemicals.

Penconazole is a systemic triazole fungicide used to control a broad spectrum of fungal diseases, particularly powdery mildew, on various crops.[4][5] It operates by inhibiting the C14-demethylation of sterols, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] The technical grade **penconazole** used in agriculture is a racemic mixture of its R-(+) and S-(-) enantiomers.[7]

Enantioselective Fungicidal Activity

Significant differences in the fungicidal efficacy of **penconazole** enantiomers have been reported against a range of plant pathogens. The S-(-)-enantiomer has been consistently shown to be the more active fungicide.

Table 1: Enantioselective Fungicidal Activity of **Penconazole** Enantiomers

Fungal Pathogen	EC50 (mg/L) R-(+)-penconazole	EC50 (mg/L) S-(-)-penconazole	Activity Ratio (R/S)	Reference
Alternaria alternata f. sp. mali	0.88	0.20	4.4	[2]
Botryosphaeria berengeriana f. sp. piricola	1.23	0.44	2.8	[2]
Colletotrichum gloeosporioides	0.54	0.30	1.8	[2]
Fusarium oxysporum	1.85	0.73	2.5	[2]

The data clearly indicates that S-(-)-**penconazole** is significantly more potent against the tested fungal species, with its activity being 1.8 to 4.4 times higher than that of R-(+)-**penconazole**. [2] This enhanced activity is attributed to a more compact binding pattern of the S-(-)-enantiomer within the active site of the target enzyme, cytochrome P450 14 α -demethylase (CYP51). [3]

Enantioselective Toxicity in Non-Target Organisms

The differential effects of **penconazole** enantiomers extend to non-target organisms, highlighting the importance of enantiomer-specific risk assessment.

Aquatic Organisms

Studies on aquatic invertebrates and vertebrates have revealed significant enantioselectivity in the toxicity of **penconazole**.

Table 2: Acute Toxicity of **Penconazole** Enantiomers to *Daphnia magna*

Enantiomer	24h LC50 (mg/L)	Reference
R-(+)-penconazole	>10	[2]
S-(-)-penconazole	0.31	[2]

The acute toxicity of S-(-)-**penconazole** to the water flea *Daphnia magna* is over 32 times greater than that of the R-(+)-enantiomer.[2]

In zebrafish (*Danio rerio*), exposure to **penconazole** has been shown to have endocrine-disrupting effects. Both racemic **penconazole** and the individual enantiomers caused significant changes in the levels of key hormones such as vitellogenin, 17 β -estradiol, and testosterone.[8] Notably, racemic and (+)-**penconazole** demonstrated stronger effects on the endocrine system of zebrafish compared to (-)-**penconazole**.[8]

Mammalian Systems

In vivo studies using mice have demonstrated enantioselective effects on liver function and metabolism. Exposure to racemic **penconazole** and (-)-**penconazole** led to significant liver damage and inflammation, whereas the (+)-enantiomer showed no adverse effects on liver function.[4][9]

Metabolomic analysis revealed that both enantiomers and the racemate caused disturbances in glycolipid metabolism in mice.[3][9] Specifically, exposure to racemic and (-)-**penconazole** resulted in a significant accumulation of lipids by regulating pathways involved in fatty acid synthesis and triglyceride synthesis.[9] Furthermore, **penconazole** and its enantiomers have been shown to alter the gut microbiota and metabolic profiles in mice.[10][11]

Stereoselective Environmental Fate

The degradation of **penconazole** in the environment is also stereoselective, which can lead to an enrichment of one enantiomer over time. In studies on apples, R-(+)-**penconazole** was found to degrade faster than S-(-)-**penconazole**, leading to a relative enrichment of the more fungicidally active and ecotoxic S-(-) enantiomer.[2] Similarly, in vegetables such as head cabbage and pakchoi, preferential degradation of (-)-**penconazole** was observed.[5] The stereoselective degradation of triazole fungicides can be influenced by environmental factors such as soil pH.[6][12]

Experimental Protocols

Enantiomer Separation and Analysis

A crucial step in studying the chirality of **penconazole** is the effective separation of its enantiomers. This is typically achieved using chiral chromatography techniques.

Protocol: Enantioseparation of **Penconazole** by Chiral LC-MS/MS

- Sample Preparation:
 - For plasma samples: Protein precipitation followed by liquid-liquid extraction.[4][13]
 - For vegetable samples: Buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]
- Chromatographic System:
 - Chiral Column: Chiralpak IC or Lux Cellulose-2 column.[5][13]
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile/water or methanol/ammonium acetate buffer with formic acid.[5][13]
 - Flow Rate: Typically 0.2 - 1.0 mL/min.[5]
- Detection:

- Tandem Mass Spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source.[4][13]
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard.[13]
- Quantification:
 - A calibration curve is generated using standards of known concentrations for each enantiomer.[4][13] The concentration range for validation is typically from 2.5 to 250.0 ng/mL.[4][13]

Toxicokinetic Studies in Rats

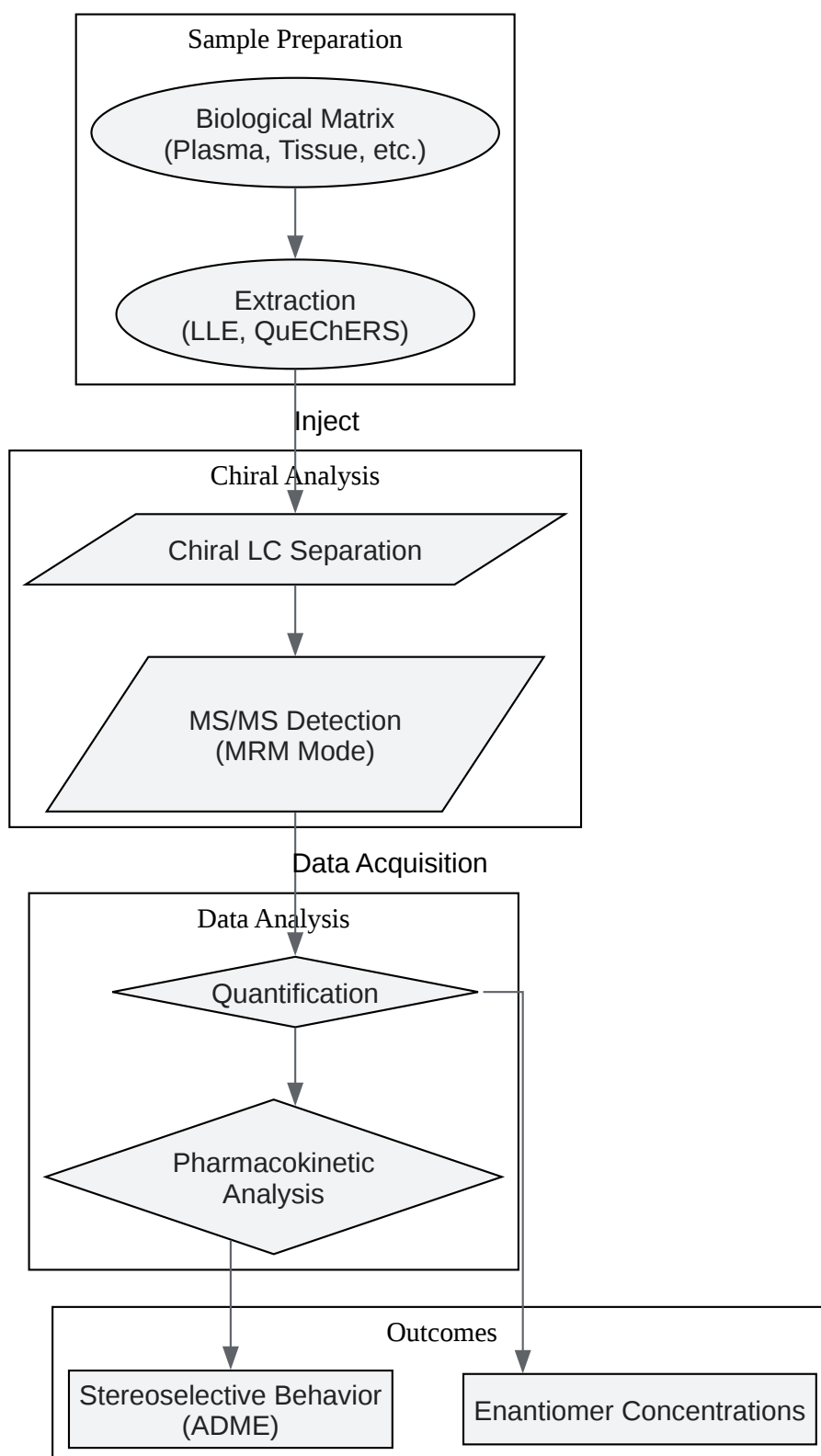
Protocol: Stereoselective Toxicokinetic Study

- Animal Dosing:
 - Sprague-Dawley rats are administered a single oral dose of racemic **penconazole** (e.g., 50 mg/kg).[4][13]
- Blood Sampling:
 - Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[13]
- Plasma Preparation:
 - Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[13]
- Enantiomer Analysis:
 - Plasma concentrations of R-(+)- and S-(-)-**penconazole** are determined using a validated chiral LC-MS/MS method as described above.[13]
- Pharmacokinetic Analysis:

- Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life (t_{1/2}) are calculated for each enantiomer to assess stereoselectivity in absorption, distribution, metabolism, and excretion.^[4]

Visualizations

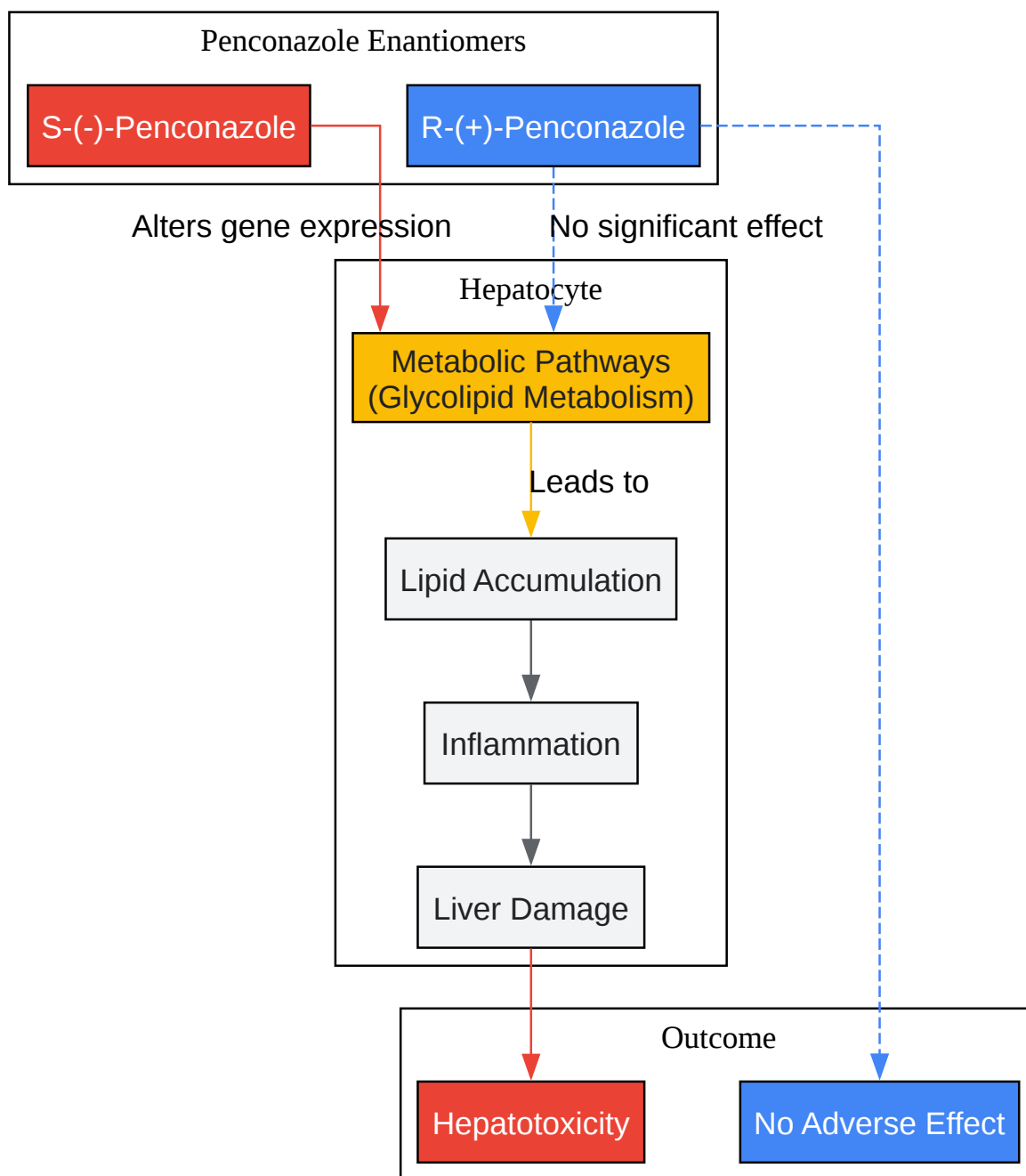
Experimental Workflow



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Caption: Workflow for stereoselective analysis of **penconazole**.

Proposed Mechanism of Enantioselective Hepatotoxicity



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Caption: Enantioselective effects on hepatic glycolipid metabolism.

Conclusion and Future Perspectives

The scientific literature unequivocally demonstrates that the enantiomers of **penconazole** possess distinct biological properties. The S-(-)-enantiomer is the primary contributor to the desired fungicidal activity but also exhibits higher toxicity to certain non-target organisms. Conversely, the R-(+)-enantiomer is less fungicidally active and, in some cases, less toxic. This enantioselectivity underscores the importance of evaluating chiral pesticides at the enantiomer level to accurately assess their efficacy and environmental risk.

Future research should focus on elucidating the detailed molecular mechanisms underlying the observed enantioselectivity in both target and non-target species. The development and registration of enantiopure or enantiomer-enriched formulations of **penconazole**, specifically the S-(-) form, could lead to reduced application rates, lower environmental loading of the less active enantiomer, and a more favorable toxicological profile. Such advancements are critical for the progression of more sustainable and environmentally conscious agricultural practices.

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